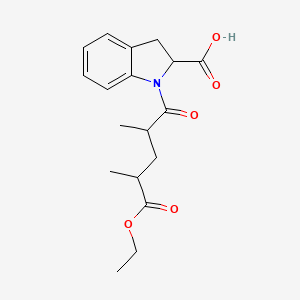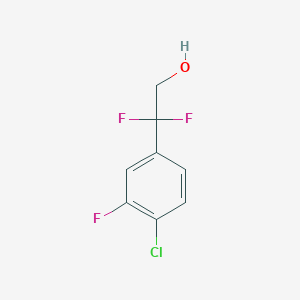
1-(5-Ethoxy-2,4-dimethyl-5-oxopentanoyl)-2,3-dihydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pentopril is synthesized through a series of chemical reactions involving l-glutarylindoline-2(S)-carboxylic acid derivatives . The synthetic route typically involves the esterification of the carboxylic acid group followed by various steps to introduce the necessary functional groups. Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Pentopril undergoes several types of chemical reactions, including:
Oxidation: Pentopril can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert pentopril to its active metabolite, CGS 13934.
Substitution: Pentopril can undergo substitution reactions to introduce different functional groups.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Major products formed from these reactions include the active metabolite CGS 13934 and other derivatives .
Scientific Research Applications
Pentopril has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study ACE inhibition and related chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its role in inhibiting ACE.
Medicine: Developed for the treatment of hypertension and congestive heart failure.
Industry: Used in the development of biosensors and analytical methods for detecting ACE inhibitors.
Mechanism of Action
Pentopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, pentopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets involved include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Pentopril is compared with other ACE inhibitors such as enalapril, ramipril, and perindopril . While all these compounds share a similar mechanism of action, pentopril is unique in its specific chemical structure and pharmacokinetic properties. For example, pentopril has a shorter half-life compared to some other ACE inhibitors, which may influence its dosing regimen .
Similar Compounds
- Enalapril
- Ramipril
- Perindopril
Pentopril’s uniqueness lies in its rapid onset of action and specific metabolic pathway, making it a valuable compound for certain clinical applications .
Properties
Molecular Formula |
C18H23NO5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(5-ethoxy-2,4-dimethyl-5-oxopentanoyl)-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22) |
InChI Key |
NVXFXLSOGLFXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12302348.png)

![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)


![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)




![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
